7-(tert-butyl)-3-(2-chloro-6-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
7-(tert-butyl)-3-(2-chloro-6-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18ClFN4O3 and its molecular weight is 404.83. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Properties and Synthesis
A study on sterically hindered o-benzoquinones, which share some structural features with the compound of interest, explored their synthesis, structure, and electrochemical properties. These compounds, including derivatives with annulated tetrahydrooxazolo[3,2-d][1,4]oxazine moieties, were analyzed using techniques like IR, UV, and NMR spectroscopy, and X-ray diffraction. Their electrochemical behavior was characterized through cyclic voltammetry, revealing insights into their reduction potentials and possible applications in materials science and electrochemical devices (Arsenyev et al., 2020).
Pharmacological Evaluation
Derivatives of purine-2,6-dione, structurally related to the query compound, were evaluated for their affinity to serotonin receptors and their potential as psychotropic agents. These studies involve the synthesis of new derivatives and assessment of their biological activities, highlighting the therapeutic potential of such compounds in treating disorders like depression and anxiety (Chłoń-Rzepa et al., 2013).
Anticonvulsant Activity
Research on triazolo[4,3-a]pyrazines, another class of compounds with similarities to the target molecule, investigated their synthesis and anticonvulsant activities. These compounds exhibited potent activity against seizures in experimental models, indicating the relevance of such structures in developing new antiepileptic drugs (Kelley et al., 1995).
Molecular Interactions and Complex Formation
The study of non-covalent complexes based on catechol-benzoxazole moieties, including electrochemical synthesis and characterization, provides insights into the interaction mechanisms and potential applications in designing molecular sensors and switches (Salehzadeh & Nematollahi, 2014).
Properties
IUPAC Name |
7-tert-butyl-2-[(2-chloro-6-fluorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O3/c1-19(2,3)13-9-24-14-15(22-17(24)28-13)23(4)18(27)25(16(14)26)8-10-11(20)6-5-7-12(10)21/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRIEQKBJYDYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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